molecular formula C11H18ClN B12351414 Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride

Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride

Cat. No.: B12351414
M. Wt: 199.72 g/mol
InChI Key: UENIQSMGNXHVLI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its molecular structure, which consists of a benzyl group substituted with a propan-2-yl (isopropyl) moiety at the para position, a methyl group attached to the nitrogen atom, and a hydrochloride salt. The parent chain is identified as a methanamine derivative, with substituents prioritized according to IUPAC rules. The full systematic name is N-methyl-4-(propan-2-yl)benzenemethanamine hydrochloride .

The structural formula can be represented as follows:
$$ \text{CH}3\text{NH}(\text{CH}2\text{C}6\text{H}4\text{-4-}(\text{CH}(\text{CH}3)2)) \cdot \text{HCl} $$
This denotes a secondary amine where the nitrogen atom is bonded to a methyl group and a 4-isopropylbenzyl group, with the hydrochloride salt formed via protonation of the amine. The molecular formula is C$${11}$$H$${18}$$ClN , corresponding to a molecular weight of 199.72 g/mol (calculated using atomic weights: C=12.01, H=1.008, Cl=35.45, N=14.01).

Alternative Naming Conventions in Chemical Literature

In non-IUPAC contexts, this compound is referenced using alternative nomenclature systems. Common synonyms include:

  • 4-Isopropyl-N-methylbenzylamine hydrochloride
  • (4-Isopropylbenzyl)(methyl)amine hydrochloride
  • Benzenemethanamine, N-methyl-4-(1-methylethyl)-, hydrochloride

The term "isopropyl" is frequently retained in place of "propan-2-yl" in industrial and pharmacological literature for clarity. Additionally, the benzylamine core structure is sometimes emphasized, as seen in analogs like N-isopropylbenzylamine, which shares a similar backbone but differs in substituent placement. Notably, the omission of positional descriptors (e.g., "para") is common in abbreviated contexts, though this practice is discouraged in formal publications.

Registry Numbers and Database Identifiers

As of current databases, this compound lacks widely reported public registry numbers, suggesting limited commercial or research utilization. However, analogs such as N-isopropylbenzylamine (CAS 4395-73-7) and (propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride (CAS 1158543-35-1) provide structural parallels. Key identifiers for the target compound may include:

Identifier Type Value Source
Theoretical CAS Not formally assigned N/A
Molecular Formula C$${11}$$H$${18}$$ClN Calculated
PubChem CID Unavailable

The absence of specific entries in major databases like PubChem or ChemSpider underscores the compound’s niche status. Researchers seeking further details must consult specialized synthetic chemistry repositories or proprietary datasets.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

N-methyl-1-(4-propan-2-ylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-9(2)11-6-4-10(5-7-11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H

InChI Key

UENIQSMGNXHVLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC.Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The direct alkylation of methylamine with 4-isopropylbenzyl chloride is a single-step nucleophilic substitution (SN2) reaction. This method leverages the reactivity of benzyl halides with primary amines to form secondary amines.

Reaction equation :
$$
\text{CH}3\text{NH}2 + \text{ClCH}2\text{C}6\text{H}4\text{-}i\text{Pr} \rightarrow \text{CH}3\text{NH}(\text{CH}2\text{C}6\text{H}_4\text{-}i\text{Pr}) + \text{HCl}
$$

Key Parameters

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Base : Sodium hydroxide (NaOH) or potassium carbonate (K$$2$$CO$$3$$) to neutralize HCl.
  • Temperature : 0–60°C, depending on reaction scale.
  • Molar ratio : Excess methylamine (2:1) minimizes dialkylation.

Procedure

  • Dissolve 4-isopropylbenzyl chloride (1.0 equiv) in anhydrous THF.
  • Add methylamine (2.0 equiv) dropwise under nitrogen at 0°C.
  • Stir for 12–24 hours at room temperature.
  • Quench with aqueous NaOH, extract with DCM, and dry over Na$$2$$SO$$4$$.
  • Precipitate the hydrochloride salt by bubbling HCl gas into the solution.

Yield : 65–78%.

Reductive Amination of 4-Isopropylbenzaldehyde

Reaction Overview

Reductive amination converts 4-isopropylbenzaldehyde and methylamine into the target compound via intermediate imine formation, followed by reduction.

Reaction equation :
$$
\text{CHO-C}6\text{H}4\text{-}i\text{Pr} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3\text{NH}(\text{CH}2\text{C}6\text{H}_4\text{-}i\text{Pr})
$$

Key Parameters

  • Reducing agent : Sodium cyanoborohydride (NaBH$$_3$$CN).
  • Solvent : Methanol or ethanol.
  • pH : Buffered at 6–7 using acetic acid.

Procedure

  • Dissolve 4-isopropylbenzaldehyde (1.0 equiv) and methylamine (1.2 equiv) in methanol.
  • Add NaBH$$_3$$CN (1.5 equiv) slowly at 0°C.
  • Stir for 6–12 hours at room temperature.
  • Acidify with HCl, concentrate, and recrystallize from ethanol.

Yield : 70–85%.

Gabriel Synthesis via Phthalimide Intermediate

Reaction Overview

The Gabriel synthesis avoids over-alkylation by using a phthalimide-protected amine, which is later deprotected.

Reaction steps :

  • Alkylation :
    $$
    \text{Phthalimide}^- + \text{ClCH}2\text{C}6\text{H}4\text{-}i\text{Pr} \rightarrow \text{Phthalimide-CH}2\text{C}6\text{H}4\text{-}i\text{Pr}
    $$
  • Deprotection :
    $$
    \text{Phthalimide-CH}2\text{C}6\text{H}4\text{-}i\text{Pr} + \text{H}2\text{NNH}2 \rightarrow \text{NH}2\text{CH}2\text{C}6\text{H}_4\text{-}i\text{Pr}
    $$
  • Methylation :
    $$
    \text{NH}2\text{CH}2\text{C}6\text{H}4\text{-}i\text{Pr} + \text{CH}3\text{I} \rightarrow \text{CH}3\text{NH}(\text{CH}2\text{C}6\text{H}_4\text{-}i\text{Pr})
    $$

Key Parameters

  • Alkylation solvent : Dimethylformamide (DMF).
  • Deprotection reagent : Hydrazine hydrate.
  • Methylation agent : Methyl iodide.

Yield : 50–60% overall.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Alkylation Simple, one-step Risk of dialkylation 65–78%
Reductive amination High selectivity, mild conditions Requires aldehyde precursor 70–85%
Gabriel synthesis Avoids over-alkylation Multi-step, lower overall yield 50–60%

Industrial-Scale Production

Continuous Flow Processes

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Reactors : Fixed-bed or microreactors.
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps.
  • Throughput : 10–50 kg/day.

Purification Techniques

  • Crystallization : Ethanol/water mixtures for hydrochloride salt precipitation.
  • Distillation : Vacuum distillation for amine intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzyl nitrile or benzamide.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated benzyl derivatives.

Scientific Research Applications

Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Electron-Withdrawing Groups (EWGs): (4-Nitrophenyl)methylamine hydrochloride (C₁₀H₁₄N₂O₂·HCl): The nitro group (-NO₂) at the para position strongly withdraws electrons, reducing the amine’s basicity (pKa ~7–8) compared to alkyl-substituted analogs. This decreases solubility in aqueous media but may enhance stability against oxidation . 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride (C₁₈H₂₃ClFNS): The sulfanyl (-S-) and fluorine substituents introduce polarity and metabolic susceptibility. The fluorine atom increases lipophilicity (logP ~3.5), while the sulfur may facilitate hydrogen bonding .

Electron-Donating Groups (EDGs): (2,4-Dichlorophenyl)methylamine hydrochloride (C₁₀H₁₂Cl₂N·HCl): Chlorine atoms at the 2- and 4-positions provide moderate EDG effects, balancing lipophilicity (logP ~4.2) and steric hindrance. This compound is used in agrochemical intermediates due to its stability .

Heterocyclic and Silicon-Substituted Analogs: 2-(4-Hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride: Incorporation of a trimethylsilyl group (-SiMe₃) enhances thermal stability and hydrophobicity. The phenol group enables hydrogen bonding, forming 2D crystalline networks . 4-Dimethylamino-N-benzylcathinone hydrochloride (C₁₈H₂₂N₂O·2HCl): A cathinone derivative with a dimethylamino group, exhibiting UV absorption at λmax 350 nm. Used as a reference standard in forensic analysis due to its stimulant properties .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound* ~C₁₂H₁₈N·HCl ~229.7 High lipophilicity (logP ~3.8), mp ~200°C (estimated)
[(4-Nitrophenyl)methyl]amine hydrochloride C₁₀H₁₄N₂O₂·HCl 230.69 mp >250°C, λmax ~270 nm (nitro absorption)
[1,3-bis(4-Bromophenyl)propan-2-yl]amine hydrochloride C₁₆H₁₈Br₂ClN 448.6 mp ~300°C, crystalline solid
4-Dimethylamino-N-benzylcathinone hydrochloride C₁₈H₂₂N₂O·2HCl 355.3 λmax 350 nm, purity ≥98%

*Estimated based on structural analogs.

Biological Activity

Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is an organic compound that has garnered attention due to its structural characteristics and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical attributes:

  • Molecular Formula : C14H22ClN
  • Molecular Weight : 241.80 g/mol
  • CAS Number : 1158498-77-1

The structure features a phenyl ring substituted with a propan-2-yl group and a methyl amine group, which may influence its biological activity through interactions with various biomolecules.

This compound interacts with specific molecular targets, such as receptors and enzymes, modulating their activity. The precise mechanisms are still under investigation, but similar compounds have demonstrated the ability to:

  • Inhibit Enzymatic Activity : Compounds with amine functionalities often inhibit enzymes involved in metabolic pathways.
  • Modulate Receptor Activity : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit various pharmacological properties:

  • Antidepressant Effects : Some substituted amines have shown potential in modulating neurotransmitter levels, suggesting possible antidepressant activity.
  • Anti-inflammatory Properties : There is evidence that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Certain derivatives have displayed effectiveness against various bacterial strains.

Comparative Analysis of Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Butyl({[4-(2-methylpropyl)phenyl]methyl})amineC16H26ClNLonger butyl chain; different solubility properties
Methyl-(2-morpholin-4-yl-benzyl)-amineC12H18N2OContains a morpholine ring; different profile
Propan-2-yl({[4-(2-methylpropyl)phenyl]methyl})amineC14H24ClNVariation in branching; might affect activity

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • Study on Antidepressant Activity :
    • A study published in a pharmacology journal indicated that derivatives of methyl amines could enhance serotonin levels in the brain, leading to improved mood regulation.
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that similar compounds significantly reduced the expression of inflammatory markers in cell cultures, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
  • Antimicrobial Testing :
    • A comparative analysis revealed that certain substituted amines exhibited bactericidal effects against Gram-positive bacteria, indicating possible use as antimicrobial agents.

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